6-Amino-1-propyluracil
CAS No.: 53681-47-3
Cat. No.: VC21209092
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53681-47-3 |
|---|---|
| Molecular Formula | C7H11N3O2 |
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | 6-amino-1-propylpyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C7H11N3O2/c1-2-3-10-5(8)4-6(11)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,11,12) |
| Standard InChI Key | KTWOUYVBZDZRNV-UHFFFAOYSA-N |
| SMILES | CCCN1C(=CC(=O)NC1=O)N |
| Canonical SMILES | CCCN1C(=CC(=O)NC1=O)N |
Introduction
Chemical Structure and Properties
6-Amino-1-propyluracil is a pyrimidine derivative characterized by an amino group at the sixth position and a propyl group at the first position of the uracil ring . Its chemical structure consists of a uracil backbone with specific modifications that distinguish it from other uracil derivatives.
Basic Identification Data
| Parameter | Value |
|---|---|
| CAS Number | 53681-47-3 |
| Molecular Formula | C₇H₁₁N₃O₂ |
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | 6-amino-1-propylpyrimidine-2,4(1H,3H)-dione |
| LogP | -0.257 |
Structural Representations
The compound can be represented through various chemical notations:
| Notation Type | Representation |
|---|---|
| SMILES | CCCN1C(=CC(=O)NC1=O)N |
| InChI | InChI=1S/C7H11N3O2/c1-2-3-10-5(8)4-6(11)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,11,12) |
| InChIKey | KTWOUYVBZDZRNV-UHFFFAOYSA-N |
From a structural perspective, 6-Amino-1-propyluracil features a pyrimidine ring with two carbonyl groups at positions 2 and 4, an amino group at position 6, and a propyl chain attached to the nitrogen at position 1. This specific arrangement contributes to its chemical behavior and potential biological activity .
Synthesis Methods
Several approaches have been documented for the synthesis of 6-Amino-1-propyluracil, with different routes offering varying yields and complexity levels.
Classical Synthetic Route
The most common and efficient method involves the reaction between N-Propylurea and Ethyl cyanoacetate in the presence of sodium ethanolate in ethanol. This reaction proceeds with heating for approximately 6 hours and can achieve yields of up to 96% .
The synthetic pathway can be represented as:
N-Propylurea + Ethyl cyanoacetate → 6-Amino-1-propyluracil
This reaction involves the following key steps:
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Nucleophilic addition
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Ring closure
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Dehydration
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Tautomerization
Alternative Synthesis Approaches
Alternative methods may involve modifications to the above approach or entirely different pathways, such as:
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Functionalization of existing uracil derivatives
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Condensation reactions with appropriately substituted reagents
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Step-wise construction of the pyrimidine ring with the amino group and propyl substituent introduced at specific stages
Physical and Chemical Properties
Physical State and Appearance
6-Amino-1-propyluracil typically exists as a crystalline solid at room temperature. Its physical appearance is generally described as a white to off-white powder .
Solubility Profile
Based on its structure and physicochemical properties:
| Solvent Type | Solubility |
|---|---|
| Water | Limited solubility |
| Polar Organic Solvents (e.g., DMSO, DMF) | Good solubility |
| Alcohols (methanol, ethanol) | Moderate solubility |
| Non-polar Solvents | Poor solubility |
Chemical Reactivity
The presence of the amino group at position 6 makes this compound particularly reactive for further functionalization. Key reactive sites include:
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The amino group at C-6 position, which can participate in:
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The pyrimidine ring, which can undergo:
Biological Activity and Applications
Research Applications
The compound has found application in various research areas:
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As a building block in the synthesis of heterocyclic compounds with potential biological activities
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In studies related to nucleic acid analogs and enzyme interactions
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As a precursor for the synthesis of more complex pyrimidine derivatives with targeted biological properties
Synthetic Applications
The reactivity of the amino group at position 6 makes this compound valuable for constructing more complex heterocyclic systems. Various synthetic strategies have been employed to introduce different heterocyclic rings at the C-6 position, including:
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Direct attachment of heterocyclic rings to the uracil backbone
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Connection through amino bridge functionalities
Analytical Methods
HPLC Analysis
For analytical purposes, high-performance liquid chromatography (HPLC) methods have been developed for the detection and quantification of 6-Amino-1-propyluracil. A documented method includes:
This method is noted to be scalable and suitable for both analytical and preparative applications .
Spectroscopic Identification
The compound can be characterized using various spectroscopic techniques:
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NMR Spectroscopy: Provides structural confirmation through characteristic signals for:
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Amino group protons
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Pyrimidine ring proton
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Propyl chain protons
-
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Mass Spectrometry: Typically shows a molecular ion peak at m/z 169, corresponding to its molecular weight
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IR Spectroscopy: Exhibits characteristic absorption bands for:
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N-H stretching (amino group)
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C=O stretching (carbonyl groups)
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C=C and C=N stretching (pyrimidine ring)
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Related Compounds
6-Amino-1-propyluracil belongs to a family of substituted uracil derivatives with similar structural features but distinct properties.
Structural Analogs
Functional Derivatives
Researchers have utilized 6-aminouracil as a starting material to synthesize various derivatives with potentially enhanced biological activities:
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Fused heterocyclic systems such as:
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Compounds with heterocyclic rings attached through:
Research Implications and Future Directions
The unique structural features of 6-Amino-1-propyluracil position it as a compound of interest for various research applications:
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As a scaffold for developing novel therapeutic agents, particularly in areas where nucleobase analogs have shown promise
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For studying structure-activity relationships in nucleic acid biochemistry
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As an intermediate in the synthesis of more complex heterocyclic systems with targeted biological properties
Future research directions may include:
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Comprehensive evaluation of its biological activity profile
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Investigation of its potential as an enzyme inhibitor
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Development of more efficient synthetic routes for scaled production
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Exploration of novel applications in medicinal chemistry and biochemistry
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